![molecular formula C10H9BrN2O3S B14363845 N-[(2-Bromobenzoyl)carbamothioyl]glycine CAS No. 93752-04-6](/img/structure/B14363845.png)
N-[(2-Bromobenzoyl)carbamothioyl]glycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-Bromobenzoyl)carbamothioyl]glycine is an organic compound that features a bromobenzoyl group attached to a carbamothioyl moiety, which is further linked to glycine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-Bromobenzoyl)carbamothioyl]glycine typically involves the reaction of 2-bromobenzoyl chloride with thiourea to form the intermediate N-(2-bromobenzoyl)thiourea. This intermediate is then reacted with glycine under suitable conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2-Bromobenzoyl)carbamothioyl]glycine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN₃) or thiourea.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzoyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-Bromobenzoyl)carbamothioyl]glycine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-Bromobenzoyl)carbamothioyl]glycine involves its interaction with specific molecular targets. The bromobenzoyl group can participate in electrophilic aromatic substitution reactions, while the carbamothioyl moiety can form covalent bonds with nucleophilic sites on proteins or enzymes. This dual reactivity allows the compound to modulate biological pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromobenzoyl)thiourea: Similar structure but lacks the glycine moiety.
N-(2-Bromobenzoyl)glycine: Similar structure but lacks the carbamothioyl group.
N-(2-Chlorobenzoyl)carbamothioyl]glycine: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
N-[(2-Bromobenzoyl)carbamothioyl]glycine is unique due to the presence of both the bromobenzoyl and carbamothioyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
93752-04-6 |
|---|---|
Molecular Formula |
C10H9BrN2O3S |
Molecular Weight |
317.16 g/mol |
IUPAC Name |
2-[(2-bromobenzoyl)carbamothioylamino]acetic acid |
InChI |
InChI=1S/C10H9BrN2O3S/c11-7-4-2-1-3-6(7)9(16)13-10(17)12-5-8(14)15/h1-4H,5H2,(H,14,15)(H2,12,13,16,17) |
InChI Key |
WDVGZEQSNQBAFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC(=S)NCC(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


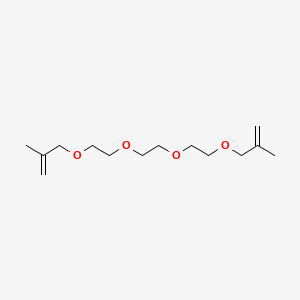
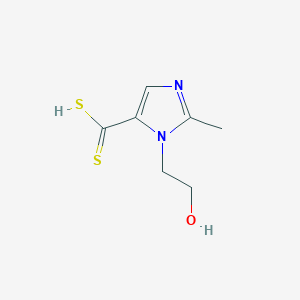
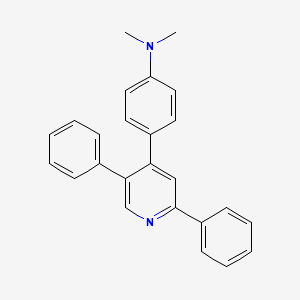

![3-Ethylidene-1-oxaspiro[4.5]decan-2-one](/img/structure/B14363786.png)
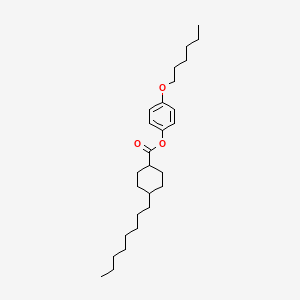

![9-iodo-2-nitro-6H-indolo[2,3-b]quinoxaline](/img/structure/B14363813.png)

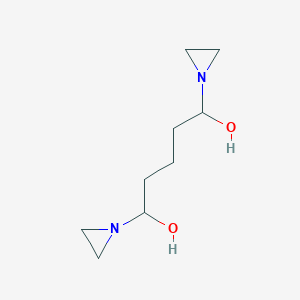
![7,8-Dihydro[1,3]thiazolo[3,2-e]purine](/img/structure/B14363820.png)
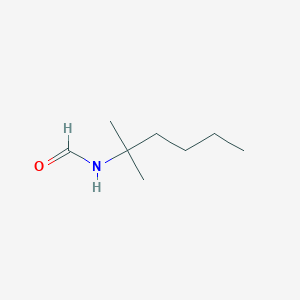
silane](/img/structure/B14363836.png)
![2-Chloro-9-thiabicyclo[3.3.1]nonane 9,9-dioxide](/img/structure/B14363840.png)
